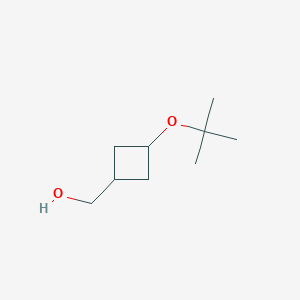

(3-(Tert-butoxy)cyclobutyl)methanol

Description

Role as Strained Carbocyclic Building Blocks in Complex Molecule Construction

Small, strained carbocyclic systems like cyclobutane (B1203170) and cyclopropane (B1198618) have long intrigued organic chemists. researchgate.net The significant ring strain in cyclobutanes, estimated to be between 26-28 kcal/mol, arises from distorted bond angles and lengths. nih.gov This stored energy makes them reactive and capable of undergoing various chemical transformations, such as ring-opening reactions, which are useful for constructing more intricate molecular architectures. researchgate.netresearchgate.netnih.gov Although strained, cyclobutanes are generally stable at room temperature, allowing for practical laboratory handling. researchgate.net The ability to undergo facile ring cleavage under a variety of conditions, including acidic, basic, and nucleophilic attack, makes them versatile starting materials. researchgate.net

The unique puckered three-dimensional structure of the cyclobutane ring offers distinct conformational properties that can be exploited in drug design. nih.gov This rigidity can help to lock a molecule into a specific, biologically active conformation. researchgate.net

Prevalence in Natural Products and Relevant Synthetic Targets

While relatively rare compared to five- and six-membered rings, cyclobutane motifs are present in a variety of natural products, often contributing to their biological activity. nih.govopenmedicinalchemistryjournal.com These natural products are found in diverse sources, including plants, marine organisms, bacteria, and fungi. nih.govopenmedicinalchemistryjournal.com The presence of the cyclobutane skeleton in compounds like the sceptrins, isolated from the marine sponge Agelas sceptrum, is associated with antimicrobial properties. nih.gov

The cyclobutane motif is also a key feature in several synthetic molecules of medicinal importance. nih.gov For instance, the highly successful drug Xeljanz (tofacitinib), used for treating rheumatoid arthritis, incorporates a cyclobutane ring. nih.gov The development of other drugs, such as abrocitinib, has demonstrated that modifying the substitution pattern on the cyclobutane ring can lead to improved selectivity for specific biological targets. nih.gov

| Compound/Drug | Source/Application | Significance of Cyclobutane Motif |

| Sceptrins | Marine Sponge (Agelas sceptrum) | Contributes to antimicrobial properties nih.gov |

| Xeljanz (tofacitinib) | Rheumatoid Arthritis Treatment | Core structural component nih.gov |

| Abrocitinib | JAK1-mediated Autoimmune Diseases | 1,3-disubstituted cyclobutane increases receptor selectivity nih.gov |

| Carboplatin | Cancer Treatment | Widely used anticancer drug nih.gov |

Conceptual Framework of the Cyclobutylmethanol and Ether Functional Group within Target Structures

The compound (3-(Tert-butoxy)cyclobutyl)methanol combines three key functional elements: the cyclobutane ring, a methanol (B129727) group, and a tert-butoxy (B1229062) ether group.

Cyclobutane Ring: As discussed, this provides a strained, conformationally restricted scaffold. nih.gov

Methanol Group: The primary alcohol (-CH₂OH) is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as esters, ethers, and halides. libretexts.orgnih.gov This allows for further elaboration of the molecular structure.

Tert-butoxy Ether Group: The tert-butoxy group serves as a bulky, lipophilic substituent. In medicinal chemistry, the tert-butyl group is a common moiety, and its analogues, like the trifluoromethyl-cyclobutyl group, are being explored to enhance metabolic stability and other properties. acs.orgnih.gov The ether linkage itself is a common functional group in organic chemistry. libretexts.org The tert-butoxy group can also act as a protecting group for the alcohol, which can be removed under specific chemical conditions to reveal the hydroxyl group for further reactions.

The combination of these groups in This compound makes it a valuable building block. The methanol group provides a reactive handle for attaching the molecule to a larger structure, while the tert-butoxycyclobutyl portion can be used to introduce a specific three-dimensional shape and influence properties like lipophilicity and metabolic stability.

Overview of Research Trajectories Pertaining to Substituted Cyclobutane Derivatives

The synthesis and application of substituted cyclobutane derivatives is an active area of research in organic chemistry. A variety of methods have been developed for the regioselective and stereoselective synthesis of highly substituted four-membered rings. researchgate.net These methods include:

[2+2] Cycloaddition Reactions: This is a widely used and powerful strategy for constructing cyclobutane rings. nih.gov

Tandem Reactions: Recent research has shown the development of tandem reactions, such as esterification followed by isomerization and cycloaddition, to create fully substituted cyclobutanes under mild conditions. acs.org

Enantioselective Synthesis: Significant effort is being directed towards the development of methods for the asymmetric synthesis of chiral cyclobutane derivatives, which are important for pharmaceutical applications. thieme-connect.com This includes the synthesis of chiral cyclobutylboronates, which are versatile intermediates. thieme-connect.com

Catalytic Methods: The use of transition metal catalysts, such as those based on nickel and cobalt, is enabling new types of cyclobutane-forming reactions. researchgate.netacs.org

Biocatalysis: Engineered enzymes, such as hemeproteins, are being developed to catalyze the formation of highly strained carbocycles like bicyclobutanes and cyclopropenes, which can be precursors to cyclobutanes. nih.govnih.gov

The ongoing development of these synthetic methods is expanding the accessibility and diversity of substituted cyclobutane building blocks, including compounds like This compound , for use in drug discovery and the synthesis of complex molecules. nih.govnih.gov

Transformations at the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl (-CH₂OH) group is a versatile handle for synthetic modifications. It readily undergoes derivatization, oxidation to carbonyl compounds, and its derivatives can be subjected to reduction.

Derivatization Reactions for Synthetic Elaboration (e.g., Esterification, Silylation)

The hydroxyl group can be converted into other functional groups, such as esters and silyl (B83357) ethers, which can serve as protecting groups or as intermediates for further synthetic steps.

Esterification: The conversion of the primary alcohol in this compound to an ester can be accomplished through several standard methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comathabascau.ca This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol can be used in a large excess or water can be removed as it is formed. masterorganicchemistry.com For substrates that may be sensitive to strong acids, milder, base-catalyzed conditions are preferable. The Steglich esterification, for example, uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under nonacidic conditions at room temperature. orgsyn.orgcommonorganicchemistry.com

Silylation: Silyl ethers are frequently used as protecting groups for alcohols due to their ease of formation and selective removal. The primary alcohol of this compound can be readily silylated by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a base like imidazole. uni-muenchen.de Other common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and triisopropylsilyl chloride (TIPSCl). The choice of silyl group affects the stability of the resulting silyl ether, with bulkier groups providing greater stability. organic-chemistry.org

| Transformation | Typical Reagents | General Conditions |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Excess alcohol, heat, removal of H₂O |

| Esterification (Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP (cat.) | Aprotic solvent (e.g., CH₂Cl₂), 0°C to RT |

| Silylation (TBS Ether) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | Aprotic solvent (e.g., DMF), RT |

| Silylation (TIPS Ether) | Triisopropylsilyl chloride (TIPSCl), Imidazole | Aprotic solvent (e.g., DMF, CH₂Cl₂), RT |

Oxidation Pathways to Carbonyl Compounds

The primary alcohol functional group of this compound can be oxidized to form the corresponding aldehyde, (3-(tert-butoxy)cyclobutyl)carbaldehyde. Care must be taken to select the appropriate oxidizing agent to avoid over-oxidation to the carboxylic acid. In contrast, the tert-butyl alcohol group is a tertiary alcohol and is resistant to oxidation under standard conditions. reddit.com

A variety of reagents are available for this transformation. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are effective for stopping the oxidation at the aldehyde stage. Other modern methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high yields. A patent for a structurally similar compound, 2-[4-tert-pentyl)cyclohexyl]acetaldehyde, describes the oxidation of the corresponding alcohol using PCC. google.com

| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate | PCC | CH₂Cl₂, RT |

| Dess-Martin Periodinane | DMP | CH₂Cl₂, RT |

| Dimethyl Sulfoxide / Oxalyl Chloride | Swern Oxidation | CH₂Cl₂, Et₃N, low temperature (-78°C) |

Reductions and Hydrogenation Reactions

The hydroxymethyl group itself is in a fully reduced state. Therefore, this section pertains to the reduction of derivatives formed from the hydroxymethyl group, such as the aldehyde or ester discussed previously. For instance, if this compound is first oxidized to (3-(tert-butoxy)cyclobutyl)carbaldehyde, the resulting aldehyde can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

If the alcohol is converted to an ester, a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the ester back to the primary alcohol. These reduction reactions are fundamental transformations in multi-step syntheses.

Reactivity of the Cyclobutane Ring System

The four-membered cyclobutane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions. However, in the case of this compound, the most prominent reactivity under acidic conditions involves the cleavage of the tert-butoxy ether rather than the carbon-carbon bonds of the cyclobutane ring.

Ring-Opening Reactions

While highly strained or specifically activated cyclobutanes can undergo ring-opening, simple substituted cyclobutanes are relatively stable. researchgate.net The presence of the tert-butoxy group provides a much more reactive site for acid-catalyzed reactions.

The ether linkage in this compound is susceptible to cleavage by strong acids such as HBr or HI. libretexts.orgopenstax.org This reaction does not typically open the cyclobutane ring itself but rather cleaves the C-O bond of the tert-butyl group. masterorganicchemistry.com

The mechanism for the cleavage of tert-butyl ethers proceeds via an Sₙ1 pathway because the reaction involves the formation of a stable tertiary carbocation (the tert-butyl cation). openstax.orgyoutube.com The reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This protonation creates a good leaving group, tert-butanol. The C-O bond then breaks, releasing the stable tert-butyl cation and the diol product, (3-hydroxymethyl)cyclobutanol. openstax.org The halide ion (e.g., Br⁻ or I⁻) from the acid then attacks the carbocation to form a tert-butyl halide. youtube.com Due to the high stability of the intermediate tertiary carbocation, this reaction can often proceed at moderate temperatures. openstax.org This selective cleavage of the ether is a key reaction of the cyclobutane system in this molecule when subjected to strong acidic conditions.

Substitution Reactions on the Cyclobutane Core

Direct substitution on the cyclobutane core of this compound is challenging due to the sp3-hybridized nature of the carbon atoms. However, functionalization of the hydroxyl group can pave the way for substitution reactions. For instance, conversion of the alcohol to a halide or a sulfonate ester would allow for subsequent nucleophilic substitution, providing a route to a variety of other substituted cyclobutane derivatives. The stereochemistry of these reactions would be of key interest, with SN2-type reactions proceeding with inversion of configuration.

Skeletal Rearrangements Post-Ring Opening

Following the initial ring-opening of the cyclobutane, the resulting intermediates can undergo a variety of skeletal rearrangements. For example, if a carbocation is formed on the ring, a 1,2-hydride or 1,2-alkyl shift could occur to yield a more stable carbocation, leading to the formation of rearranged products. Such rearrangements are often observed in acid-catalyzed reactions of cyclobutane derivatives.

Reactions Involving the Tert-butoxy Ether Linkage

The tert-butoxy group is a common protecting group for alcohols, and its cleavage is a well-understood and synthetically important reaction.

Acidic Cleavage of the Ether Bond (SN1 and SN2 Pathways)

The cleavage of the tert-butoxy ether in this compound under acidic conditions is a characteristic reaction. wikipedia.org This transformation can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org

Due to the presence of the tertiary alkyl group (tert-butyl), the cleavage of the C-O bond in the tert-butoxy group of this compound is highly likely to proceed via an SN1 pathway. youtube.commasterorganicchemistry.com This is because the tertiary carbocation that is formed as an intermediate is relatively stable. youtube.comstackexchange.com The reaction is initiated by the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This is followed by the departure of the neutral alcohol molecule, (3-(hydroxymethyl)cyclobutyl)methanol, and the formation of the tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or undergo elimination. youtube.comstudy.com

The general mechanism for the SN1 cleavage is as follows:

Protonation of the ether oxygen: The oxygen atom of the tert-butoxy group is protonated by a strong acid (e.g., HBr, HI, or H2SO4). youtube.com

Formation of a carbocation: The protonated ether cleaves to form a stable tert-butyl carbocation and the corresponding alcohol, (3-(hydroxymethyl)cyclobutanol). wikipedia.orgstackexchange.com

Nucleophilic attack or elimination: The carbocation can then be attacked by a nucleophile (like a halide ion if HBr or HI is used) to form a tert-butyl halide, or it can undergo an E1 elimination to form isobutylene, particularly if acids with non-nucleophilic conjugate bases like H2SO4 are used. youtube.comstudy.comopenstax.org

In contrast, an SN2 mechanism would involve a direct attack by a nucleophile on the less sterically hindered carbon of the protonated ether. wikipedia.orgopenstax.org For the tert-butoxy group, the tertiary carbon is highly sterically hindered, making an SN2 attack unfavorable. stackexchange.com Therefore, the SN1 pathway is the dominant mechanism for the cleavage of the tert-butoxy ether linkage in this compound. libretexts.orgmasterorganicchemistry.com

Table 1: Mechanistic Pathways for Acidic Ether Cleavage

| Mechanism | Substrate Preference | Intermediate | Key Features |

| SN1 | Tertiary > Secondary | Carbocation | Favored by stable carbocations; can be accompanied by elimination. |

| SN2 | Methyl > Primary > Secondary | None (concerted) | Favored for less sterically hindered carbons; results in inversion of stereochemistry. |

Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWVWRSYUFABNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications and Future Research Directions

(3-(Tert-butoxy)cyclobutyl)methanol as a Key Building Block in Advanced Organic Synthesis

The rigid three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive scaffold for the precise spatial arrangement of functional groups. researchgate.net this compound leverages this property, offering chemists a pre-organized platform for constructing more elaborate molecular architectures.

While direct incorporation of the complete this compound moiety into a named natural product is not extensively documented, the use of cyclobutane derivatives is a well-established strategy in the synthesis of complex molecules. researchgate.netbris.ac.uk These four-membered rings are found in a variety of natural products with significant biological activities, including antibacterial and anticancer properties. bris.ac.uk The value of building blocks like this compound lies in their ability to serve as rigid, C(sp3)-rich fragments in the synthesis of natural product analogues or other bioactive compounds. acs.org The tert-butoxy (B1229062) group can act as a bulky, lipophilic element influencing molecular conformation and interactions, while the primary alcohol provides a handle for further synthetic elaboration, such as oxidation, esterification, or conversion to other functional groups. For instance, related functionalized cyclobutanes, such as (1S,3S)-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, are employed as key intermediates in the synthesis of arginase inhibitors. nih.gov The protected analogue, {3-[(tert-butyldimethylsilyl)oxy]cyclobutyl}methanol, highlights the utility of such structures as stable, rigid linkers in synthetic chemistry. ambeed.com

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse and complex small molecules, moving beyond simple variations of a single scaffold. cam.ac.ukscispace.comscispace.com The goal of DOS is to explore uncharted regions of chemical space to identify novel molecular entities for biological screening. cam.ac.uk A key principle in DOS is the use of branching pathways where a single substrate can be converted into multiple, distinct molecular frameworks. scispace.com

This compound is an ideal starting point for DOS campaigns due to its inherent structural features.

Rigid Scaffold: The cyclobutane core provides a defined three-dimensional starting point. frontiersin.org

Orthogonal Functional Groups: The molecule possesses two distinct functional groups—a sterically hindered ether (tert-butoxy) and a primary alcohol. The alcohol can be selectively targeted for a wide range of transformations (e.g., oxidation, substitution, etherification) while the tert-butoxy group remains intact, or vice-versa under specific conditions.

This bifunctionality allows for divergent reaction pathways, enabling the rapid generation of a collection of compounds with varied skeletal structures and functional group displays, a hallmark of successful DOS. scispace.comfrontiersin.org

Exploration of this compound as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a fundamental concept in medicinal chemistry. cambridgemedchemconsulting.com The components of this compound—the tert-butyl group and the cyclobutane ring—are both highly relevant in this context.

The tert-butyl group is a common substituent in medicinal chemistry, often favored for its ability to fill hydrophobic pockets in target proteins. However, it is frequently susceptible to metabolic oxidation, where one of its methyl groups is hydroxylated, leading to rapid clearance and low oral bioavailability. nih.gov This metabolic instability has driven the search for robust bioisosteric replacements.

Prominent replacements include fluorinated analogues such as the 1-trifluoromethyl-cyclopropyl and the 1-trifluoromethyl-cyclobutyl groups. nih.govacs.orgnih.gov These groups mimic the steric bulk of the tert-butyl group while offering improved metabolic stability by replacing metabolically labile C-H bonds with strong C-F bonds. nih.govresearchgate.net While the this compound structure itself contains a potentially labile tert-butyl group, its cyclobutane component aligns with the strategy of using small, rigid rings as metabolically stable isosteres. Research shows that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety can preserve or enhance bioactivity while moderately increasing lipophilicity and, in some cases, improving resistance to metabolic clearance. acs.orgnih.gov

| Property | Tert-Butyl Group | 1-Trifluoromethyl-cyclobutyl Group | Commentary |

|---|---|---|---|

| Metabolic Stability | Often low due to oxidation of methyl C-H bonds. nih.gov | Generally higher due to the strength of C-F bonds. nih.govresearchgate.net | Replacement can reduce metabolic clearance. |

| Lipophilicity (logD) | Baseline | Increases logD by ~0.5 units compared to tert-butyl analogue. acs.orgnih.gov | Fluorination increases lipophilicity. |

| Steric Size | Standard bulky group | Slightly larger steric size. acs.org | Maintains space-filling properties. |

| Water Solubility | Variable | Generally preserved or slightly decreased. acs.org | Effect is not always consistent across different molecular scaffolds. |

The rigid nature of the cyclobutane ring in this compound is one of its most significant features for molecular design. researchgate.netambeed.com Flexible molecules can adopt numerous conformations, and only a specific one may be active for binding to a biological target. By incorporating a rigid scaffold like a cyclobutane ring, chemists can lock the molecule into a more defined, pre-organized conformation. This conformational restriction can lead to several benefits:

Increased Binding Affinity: By reducing the entropic penalty of binding, a rigid molecule can exhibit stronger interactions with its target.

Enhanced Selectivity: A conformationally constrained molecule may fit precisely into the binding site of a specific target protein while being unable to adapt to the binding sites of off-target proteins.

The cyclobutane scaffold of this compound serves to project its two functional groups into specific vectors in three-dimensional space, making it a valuable linker or building block for designing molecules with precise conformational control.

Innovative Synthetic Methodologies for Analogues and Derivatives

The development of novel synthetic methods to create analogues and derivatives of this compound is crucial for expanding its utility. Research in this area focuses on modifying the core structure and functionalizing it in new ways. Methodologies for synthesizing related four-membered heterocycles, such as oxetanes, can often be adapted. acs.org For example, intramolecular cyclization is a key strategy for forming the four-membered ring. acs.org

The synthesis of fluorinated derivatives, such as replacing the tert-butoxy group with a trifluoromethyl-cyclobutyl moiety, represents a key direction. A practical approach involves the reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride to yield the corresponding trifluoromethyl cyclobutanes, a method that can be applied on a multigram scale. acs.orgnih.govresearchgate.net Furthermore, advanced cross-coupling techniques, like the Negishi coupling, offer powerful tools for functionalizing the cyclobutane scaffold by forming new carbon-carbon bonds, thereby enabling the creation of a vast array of C(sp3)-enriched drug-like molecules. acs.org The development of automated synthesis and purification platforms further accelerates the generation and testing of these novel building blocks and their derivatives. acs.org

Potential for Integration into Automated and High-Throughput Synthesis Platforms

Automated platforms often rely on robust, well-understood reactions and modular building blocks to construct vast libraries of novel compounds. synplechem.comarxiv.org The primary alcohol of this compound can serve as a key attachment point for a wide array of chemical moieties through reactions like esterification, etherification, or conversion to an amine, all of which are highly amenable to automation. The tert-butoxy group, a stable protecting group, can be removed under specific acidic conditions to reveal a secondary alcohol, providing a second, orthogonal point for diversification.

This dual functionality allows the cyclobutane core to be systematically elaborated, generating a focused library of 1,3-disubstituted cyclobutane derivatives. Such libraries are highly sought after in fragment-based drug discovery (FBDD), where three-dimensional fragments are used to explore protein binding sites. nih.gov The rigid cyclobutane scaffold helps to pre-organize the appended functional groups in defined spatial orientations, which can lead to improved binding affinity and selectivity for biological targets. ru.nlru.nl

Recent advancements have led to the development of end-to-end automated platforms capable of synthesizing libraries of sp³-enriched molecules, highlighting the industry's move towards exploring more three-dimensional chemical structures. nih.govacs.org The integration of building blocks like this compound into these systems would enable the exploration of previously underrepresented chemical space, potentially yielding novel therapeutic leads. nih.gov High-throughput ligand screening techniques, which have been successfully used to develop enantioselective methods for synthesizing other cyclobutane derivatives, could also be applied to optimize reactions involving this building block. nih.govresearchgate.net

Table 1: Suitability of this compound for Automated Synthesis

| Feature | Relevance to Automated Synthesis | Research Finding |

| Primary Alcohol | Provides a reliable reaction site for diversification using common, automatable chemistries (e.g., acylation, etherification). | Automated platforms can cover over 80% of common chemical reactions, greatly speeding up project delivery. protheragen.ai |

| Tert-butoxy Group | Acts as a stable protecting group that can be selectively removed to create a second diversification point. | The use of protecting groups is a standard strategy in multi-step automated synthesis to achieve desired final products. |

| Cyclobutane Scaffold | Offers a rigid, 3D core, which is a desirable feature for modern fragment and drug libraries ("escape from flatland"). researchgate.netresearchgate.net | The cyclobutane motif is an attractive but underrepresented 3D scaffold in screening libraries. nih.gov |

| Modular Nature | Fits the building block-based approach used by many automated synthesis platforms to create large, diverse libraries. arxiv.org | Automated platforms bridge the gap between virtual libraries and physical synthesis by using accessible building blocks. synplechem.com |

New Frontiers in Chemical Biology Applications of Cyclobutane-Containing Ethers

The application of small molecules as probes to interrogate biological systems is a cornerstone of chemical biology. The structural features of this compound make its derivatives promising candidates for creating novel chemical tools. The cyclobutane ring serves as a rigid scaffold, while the ether linkage provides a degree of flexibility and can influence properties like solubility and cell permeability. mdpi.com

One emerging frontier is the use of cyclobutane-containing ethers as conformational locks in bioactive peptides or other flexible molecules. By replacing a more flexible portion of a molecule with a substituted cyclobutane ring, it is possible to restrict its conformation to a bioactive shape, potentially increasing potency and metabolic stability. ru.nl For example, cyclobutane amino acids have been incorporated into peptides to study their folding and biological function, such as cell penetration. tdx.cat The ether moiety in derivatives of this compound could be used to attach such structures to peptide backbones or other biomolecules.

Furthermore, the unique three-dimensional shape of cyclobutane derivatives can be exploited in the design of probes for studying protein-protein interactions or enzyme activity. The tert-butoxy group, being relatively bulky, can be used to probe steric constraints within a binding pocket. Alternatively, replacement of the tert-butyl group with other functionalities, such as a fluorophore or a biotin (B1667282) tag via the ether linkage, could transform the molecule into a reporter for biological assays. The development of synthetic methods for creating diverse building blocks with 1,3-substituted cyclobutane rings is crucial for advancing this area of research. bioorganica.com.ua

The study of highly oxygenated cyclobutanes, such as oxetanes (which are cyclic ethers), has shown that the four-membered ring can significantly influence a molecule's biological activity and pharmacokinetic properties. mdpi.com While this compound contains an acyclic ether, the principles are related. The combination of the rigid cyclobutane and the ether functional group offers a unique structural motif that can be used to fine-tune the physicochemical properties of potential chemical probes, enhancing their utility in exploring complex biological processes.

Table 2: Potential Chemical Biology Applications of Cyclobutane Ether Derivatives

| Application Area | Rationale | Supporting Evidence |

| Conformational Scaffolds | The rigid cyclobutane ring can lock flexible molecules into specific 3D shapes, enhancing biological activity. ru.nl | Cyclobutanes are used to conformationally restrict molecules, improving properties like metabolic stability. nih.govru.nl |

| Bioactive Peptide Mimetics | Incorporation into peptides can create novel structures with controlled folding and function. | Hybrid peptides containing cyclobutane amino acids have been synthesized to study their structure and cell penetration capabilities. tdx.cat |

| Molecular Probes | The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) to study biological targets. | 1,3-substituted cyclobutanes are considered valuable tools for chemical biology. bioorganica.com.ua |

| Enzyme Inhibitors | The unique 3D shape can be used to target and fill hydrophobic pockets in enzymes. nih.gov | Cyclobutane rings have been successfully incorporated into numerous drug candidates to direct pharmacophore groups and improve efficacy. nih.govru.nl |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3-(tert-butoxy)cyclobutyl)methanol, and how do reaction conditions influence yield and stereoselectivity?

- Methodology : The synthesis often involves tert-butoxy group introduction via nucleophilic substitution or silyl ether protection strategies . For example, trans-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol derivatives are synthesized using tert-butyldimethylsilyl (TBS) protecting groups under anhydrous conditions with catalytic bases like imidazole . Reaction temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and steric hindrance management due to the bulky tert-butoxy group .

- Data Consideration : Monitor reaction progress via HPLC or GC-MS to track intermediate formation, and optimize purification using silica gel chromatography with gradient elution .

Q. How can the steric and electronic effects of the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The tert-butoxy group introduces significant steric hindrance , which can slow reaction kinetics but improve selectivity by shielding specific reactive sites. For example, in SN2 reactions, the cyclobutyl ring’s rigidity may restrict nucleophile access to the methoxy group, favoring elimination over substitution .

- Experimental Design : Compare reactivity with analogs lacking the tert-butoxy group (e.g., cyclobutylmethanol) using kinetic studies (e.g., time-resolved NMR) to quantify steric effects .

Advanced Research Questions

Q. What spectroscopic and computational techniques are optimal for resolving conformational isomerism in this compound?

- Spectroscopy : Use NOESY NMR to detect spatial proximity between the tert-butoxy methyl protons and cyclobutyl hydrogens, identifying axial vs. equatorial conformers. DFT calculations (e.g., B3LYP/6-31G*) can predict energy differences between conformers and correlate with experimental NMR data .

- Case Study : A study on tert-butoxy-containing boronate esters demonstrated that steric strain in cyclobutyl systems leads to distinct dihedral angle distributions, resolved via X-ray crystallography .

Q. How do solvent polarity and temperature affect the compound’s stability during catalytic hydrogenation or oxidation reactions?

- Methodology : Conduct Arrhenius plot analyses under varying solvents (polar aprotic vs. nonpolar) to assess activation energy for degradation. For example, tert-butoxy groups are prone to acid-catalyzed cleavage; thus, stability in acidic media (e.g., HCl/EtOH) should be monitored via UV-Vis or FTIR to detect decomposition products .

- Contradiction Alert : Some studies report tert-butoxy stability up to 100°C in nonpolar solvents, while others note rapid degradation in polar solvents at 50°C . Reconcile discrepancies by testing under identical conditions.

Q. What strategies mitigate steric hindrance challenges in functionalizing the cyclobutyl ring for medicinal chemistry applications?

- Synthetic Workarounds : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to install substituents at less hindered positions. For example, Suzuki-Miyaura coupling with aryl boronic acids avoids direct interaction with the tert-butoxy group .

- Case Study : A derivative, [1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol, was synthesized via regioselective amination, leveraging steric shielding to direct reactivity .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Root Cause : Variations in experimental protocols (e.g., acid concentration, reaction time). For instance, DRIFTS studies on tert-butoxy-containing zeolites show stability up to 673 K under dry conditions but rapid hydrolysis in aqueous acids .

- Resolution : Standardize testing conditions (pH, temperature) and characterize degradation products via LC-MS/MS to identify hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.